9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione
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Overview
Description
9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a pyridine ring, and a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione typically involves multi-step organic reactions. The process begins with the preparation of the core chromene structure, followed by the introduction of the pyridyl and isoxazolyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenated intermediates, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with specific enzymes or receptors could lead to the development of new drugs for treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In industry, 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione may be used in the development of new materials with unique properties, such as improved conductivity, stability, or reactivity.
Mechanism of Action
The mechanism of action of 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in these interactions can vary, but they often include modulation of signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-isoxazolamine
- 3,5-Dimethylisoxazole
- 2-Aminothiazole
- 3-Aminoisoxazole
Uniqueness
Compared to these similar compounds, 9-(5-Methylisoxazol-3-yl)-8-(3-pyridyl)benzo[h]3-pyrrolino[3,4-b]chromene-7,10-dione stands out due to its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C24H15N3O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
14-(5-methyl-1,2-oxazol-3-yl)-13-pyridin-3-yl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione |
InChI |
InChI=1S/C24H15N3O4/c1-13-11-18(26-31-13)27-20(15-6-4-10-25-12-15)19-21(28)17-9-8-14-5-2-3-7-16(14)22(17)30-23(19)24(27)29/h2-12,20H,1H3 |
InChI Key |
ZPPPNGBICFOBMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CN=CC=C6 |
Origin of Product |
United States |
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